molecular formula C19H16N2O2S B12899004 N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide CAS No. 140399-91-3

N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide

Cat. No.: B12899004
CAS No.: 140399-91-3
M. Wt: 336.4 g/mol
InChI Key: WPHMZMXUDDABCZ-UHFFFAOYSA-N
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Description

N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide is a complex organic compound that features a furan ring, a carbamothioyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The furan ring and carbamothioyl group play crucial roles in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives

Uniqueness

N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide is unique due to its combination of a furan ring, a carbamothioyl group, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the carbamothioyl group enhances its potential as an antimicrobial and anticancer agent .

Properties

CAS No.

140399-91-3

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-N-phenylbenzamide

InChI

InChI=1S/C19H16N2O2S/c22-18(15-8-3-1-4-9-15)21(16-10-5-2-6-11-16)19(24)20-14-17-12-7-13-23-17/h1-13H,14H2,(H,20,24)

InChI Key

WPHMZMXUDDABCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=S)NCC3=CC=CO3

Origin of Product

United States

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